Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
148164-45-8
VCID:
VC21107346
InChI:
InChI=1S/C8H12O2/c1-2-3-7-4-8(7,5-9)6-10/h2-3,5,7,10H,4,6H2,1H3/b3-2+/t7-,8-/m0/s1
SMILES:
CC=CC1CC1(CO)C=O
Molecular Formula:
C8H12O2
Molecular Weight:
140.18 g/mol
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)
CAS No.: 148164-45-8
Cat. No.: VC21107346
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148164-45-8 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | (1R,2R)-1-(hydroxymethyl)-2-[(E)-prop-1-enyl]cyclopropane-1-carbaldehyde |
| Standard InChI | InChI=1S/C8H12O2/c1-2-3-7-4-8(7,5-9)6-10/h2-3,5,7,10H,4,6H2,1H3/b3-2+/t7-,8-/m0/s1 |
| Standard InChI Key | XDDIBFCLNVOYHH-HZIBQTDNSA-N |
| Isomeric SMILES | C/C=C/[C@H]1C[C@@]1(CO)C=O |
| SMILES | CC=CC1CC1(CO)C=O |
| Canonical SMILES | CC=CC1CC1(CO)C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator